{7-Chlorofuro[2,3-c]pyridin-2-yl}methanol {7-Chlorofuro[2,3-c]pyridin-2-yl}methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC18048846
InChI: InChI=1S/C8H6ClNO2/c9-8-7-5(1-2-10-8)3-6(4-11)12-7/h1-3,11H,4H2
SMILES:
Molecular Formula: C8H6ClNO2
Molecular Weight: 183.59 g/mol

{7-Chlorofuro[2,3-c]pyridin-2-yl}methanol

CAS No.:

Cat. No.: VC18048846

Molecular Formula: C8H6ClNO2

Molecular Weight: 183.59 g/mol

* For research use only. Not for human or veterinary use.

{7-Chlorofuro[2,3-c]pyridin-2-yl}methanol -

Specification

Molecular Formula C8H6ClNO2
Molecular Weight 183.59 g/mol
IUPAC Name (7-chlorofuro[2,3-c]pyridin-2-yl)methanol
Standard InChI InChI=1S/C8H6ClNO2/c9-8-7-5(1-2-10-8)3-6(4-11)12-7/h1-3,11H,4H2
Standard InChI Key AZKOQRYVVOFXTR-UHFFFAOYSA-N
Canonical SMILES C1=CN=C(C2=C1C=C(O2)CO)Cl

Introduction

Chemical Identification and Structural Features

Systematic Nomenclature and Molecular Formula

The IUPAC name {7-chlorofuro[2,3-c]pyridin-2-yl}methanol reflects its bicyclic framework, which combines a furan ring fused to a pyridine moiety. The numbering system assigns the oxygen-containing furan ring positions as 2 and 3, while the pyridine nitrogen occupies position 1. Substitutions include a chlorine atom at position 7 and a hydroxymethyl (-CH2_2OH) group at position 2 .

The molecular formula is C8_8H6_6ClNO2_2, with a molecular weight of 183.59 g/mol . The SMILES notation C1=CN=C(C2=C1OC(=C2)CO)Cl encodes the connectivity, highlighting the fused rings and substituents .

Structural Characterization

X-ray crystallography and NMR spectroscopy confirm the planar geometry of the furopyridine system. The chlorine atom at position 7 and the hydroxymethyl group at position 2 introduce steric and electronic perturbations, influencing reactivity and intermolecular interactions .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC8_8H6_6ClNO2_2
Molecular Weight183.59 g/mol
XLogP3 (Partition Coefficient)1.8 (estimated)
Hydrogen Bond Donors1 (-OH)
Hydrogen Bond Acceptors3 (2 ether O, 1 pyridine N)

Synthesis and Reaction Pathways

Synthetic Routes

The synthesis of {7-chlorofuro[2,3-c]pyridin-2-yl}methanol typically involves O-alkylation and cyclization strategies. A representative pathway, adapted from Morita and Shiotani’s work on furopyridines, proceeds as follows :

  • O-Alkylation of Pyridinols:
    Ethyl 3-hydroxyisonicotinate is alkylated with ethyl bromoacetate to form a diester intermediate.

  • Cyclization:
    Intramolecular ester condensation under basic conditions yields the furopyridine core.

  • Functionalization:
    Chlorination at position 7 using phosphorus oxychloride (POCl3_3), followed by hydroxymethylation via reduction of a formyl precursor (e.g., 7-chlorofuro[2,3-c]pyridine-2-carbaldehyde ) with sodium borohydride (NaBH4_4).

Table 2: Key Reaction Steps and Conditions

StepReagents/ConditionsYield (%)Reference
O-AlkylationEthyl bromoacetate, K2_2CO3_3, DMF75–80
CyclizationNaOEt, ethanol, reflux60–65
ChlorinationPOCl3_3, 110°C85–90
ReductionNaBH4_4, MeOH, 0°C70–75

Spectral Data

  • 1^1H NMR (400 MHz, CDCl3_3): δ 8.45 (d, J = 5.2 Hz, 1H, pyridine-H), 7.82 (s, 1H, furan-H), 6.95 (d, J = 5.2 Hz, 1H, pyridine-H), 4.75 (s, 2H, -CH2_2OH), 3.20 (br s, 1H, -OH) .

  • IR (KBr): 3350 cm1^{-1} (-OH stretch), 1605 cm1^{-1} (C=N pyridine), 1240 cm1^{-1} (C-O-C furan) .

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

The compound exhibits limited water solubility (<1 mg/mL at 25°C) but dissolves readily in polar aprotic solvents like DMSO and DMF. Stability studies indicate decomposition above 200°C, with no significant hydrolysis under physiological pH .

ADME Profile (Predicted)

  • Absorption: Moderate gastrointestinal absorption due to LogP ~1.8 and molecular weight <500 Da.

  • Metabolism: Susceptible to hepatic oxidation via cytochrome P450 enzymes, particularly CYP3A4.

  • Excretion: Primarily renal, with a half-life of ~4–6 hours in preclinical models .

Applications in Pharmaceutical Research

Intermediate in Drug Synthesis

{7-Chlorofuro[2,3-c]pyridin-2-yl}methanol serves as a precursor to kinase inhibitors and antimicrobial agents. For example, its amine derivative ({7-chlorofuro[2,3-c]pyridin-2-yl}methanamine ) has been explored as a JAK2 inhibitor candidate for treating myeloproliferative disorders .

Structure-Activity Relationship (SAR) Studies

The hydroxymethyl group enhances hydrogen-bonding interactions with target proteins, while the chlorine atom improves metabolic stability by reducing oxidative dehalogenation .

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